2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose is a complex organic compound that plays a significant role in various scientific and industrial applications. This compound is known for its unique structure and functional properties, making it a valuable substance in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose typically involves multiple steps, starting with the protection of the hydroxyl groups on the galactose molecule. This is followed by the introduction of the benzyloxycarbonylamino group through a series of reactions, including nucleophilic substitution and reduction processes. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors and continuous flow systems are employed to maintain consistent reaction conditions and optimize the production process. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose is widely used in scientific research due to its unique properties and versatility. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a substrate in enzymatic studies and as a probe in glycomics research. In medicine, it has potential applications in drug development and as a diagnostic tool. In industry, it is utilized in the production of bioactive compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose exerts its effects involves its interaction with specific molecular targets and pathways. The compound's functional groups play a crucial role in binding to enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(Benzyloxycarbonylamino)-1-ethanol: This compound shares a similar benzyloxycarbonylamino group but differs in its sugar moiety.
2-(Benzyloxycarbonylamino)ethylboronic acid: This compound contains a boronic acid group, which imparts different chemical properties.
tert-Butyl 2-(benzyloxycarbonylamino)cyclopentanecarboxylate: This compound has a cyclopentane ring, making it structurally distinct from this compound.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structure and functional groups.
Properties
IUPAC Name |
benzyl N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11+,12-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOTMQAWIIMKK-HENWMNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.